molecular formula C10H9Cl2N3 B15359630 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine

2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine

Cat. No.: B15359630
M. Wt: 242.10 g/mol
InChI Key: QQKJVFYVIBTDQY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine is a chemical compound characterized by its dichloro and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with 2-methylimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where the pyridine ring is activated to facilitate the substitution of the imidazole group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of chlorine atoms makes it susceptible to oxidation reactions.

  • Reduction: Reduction reactions can be performed to modify the compound's functional groups.

  • Substitution: Nucleophilic substitution reactions are common due to the reactive sites on the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromic acid.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation can lead to the formation of chlorinated pyridine derivatives.

  • Reduction may produce partially or fully reduced pyridine derivatives.

  • Substitution reactions can yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.

Biology: In biological research, 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be useful in designing compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine

  • 2-Methylimidazole

  • Other pyridine derivatives with similar functional groups

This comprehensive overview provides a detailed understanding of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine, highlighting its synthesis, reactions, applications, and mechanisms

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

2,6-dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H9Cl2N3/c1-7-13-2-3-15(7)6-8-4-9(11)14-10(12)5-8/h2-5H,6H2,1H3

InChI Key

QQKJVFYVIBTDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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